Saikosaponin B
CAS No.: 52441-38-0
Cat. No.: VC0192299
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52441-38-0 |
|---|
Introduction
Chemical Structure and Properties
Saikosaponin B compounds belong to the triterpene saponin family, characterized by their complex molecular structure. Saikosaponin B1, specifically, has been comprehensively documented with the following properties:
Molecular Characteristics
Saikosaponin B1 is identified by the molecular formula C42H68O13 with a molecular weight of 781.0 g/mol . The compound features a complex structure with multiple hydroxyl groups and glycosidic linkages that contribute to its physiochemical properties and biological activities.
Nomenclature and Identification
The compound is registered with several scientific identifiers and synonyms that facilitate its identification in research databases:
| Property | Value |
|---|---|
| PubChem CID | 9875547 |
| Molecular Formula | C42H68O13 |
| Molecular Weight | 781.0 g/mol |
| Creation Date | 2006-10-25 |
| Last Modified | 2025-04-05 |
Table 1: Basic identification parameters for saikosaponin B1
Among the numerous synonyms for saikosaponin B1 are "58558-08-0," "CHEMBL3613729," and several extended IUPAC names that describe its complex stereochemistry . The complete structural representation includes numerous chiral centers and functional groups that define its three-dimensional configuration and biological interactions.
Natural Sources and Biosynthesis
Plant Sources
Saikosaponin B compounds are predominantly found in plants belonging to the genus Bupleurum (family Apiaceae). The most significant sources include:
These plants have been traditionally used in various medicinal systems, particularly in East Asian countries where they are known as "Chai Hu" or "Radix Bupleuri" .
Biosynthesis Pathway
The biosynthesis of saikosaponin compounds follows the isoprenoid pathway, specifically through the mevalonate and non-mevalonate pathways. Research indicates that approximately sixty genes may be involved in the biosynthesis of saikosaponins, with differential expression observed between various Bupleurum species .
Notably, saikosaponin B1 and B2 are secondary saponins formed through the processing of primary saikosaponins. While native saikosaponins are present in the raw plant material, they undergo transformation during decoction or processing with vinegar to form saikosaponin B variants . This transformation is particularly important in traditional medicine preparation methods.
Pharmacological Activities
Effects on Drug Transporters
One of the most significant properties of saikosaponin B2 is its ability to modulate drug transporters, which has important implications for drug delivery and efficacy.
Impact on Efflux Transporters
Saikosaponin B2 demonstrates complex interactions with various drug transporters, exhibiting differential effects based on the cellular environment:
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In HEK293 cells, saikosaponin B2 increases colchicine efflux primarily by enhancing Mrp1 activity, independent of changes in gene or protein expression .
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In BRL3A cells, it enhances Mrp2 function and increases cisplatin efflux by upregulating Mrp2 gene expression by 223.5% .
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It has a marginal effect on P-glycoprotein (Pgp) activity in normal cells .
Environment-Dependent Effects
The effects of saikosaponin B2 on drug transporters show remarkable environment-dependency:
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In cells overexpressing Pgp (Pgp-HEK293), saikosaponin B2 inhibits Pgp activity more strongly than verapamil (a known Pgp inhibitor), increasing rhodamine B fluorescence by 337.4% compared to verapamil's 163.1% .
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In GSH-stimulated HEK293 cells (representing MRP1 overexpression), saikosaponin B2 increases colchicine uptake by 51.4% without affecting MRP1 protein or mRNA expressions .
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In OCT2-HEK293 cells, it increases cisplatin uptake by 61.3% by increasing both OCT2 protein (49.7%) and mRNA (111.3%) expressions .
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In MRP2-HEK293 cells, it increases cisplatin uptake by 35.8% while decreasing MRP2 protein expression by 40.6% .
These findings are summarized in the following table:
| Cell Type | Transporter | Effect of Saikosaponin B2 | Mechanism |
|---|---|---|---|
| HEK293 | Mrp1 | Increased efflux | Enhanced activity without affecting expression |
| BRL3A | Mrp2 | Enhanced function | Upregulated gene expression (223.5% increase) |
| Pgp-HEK293 | Pgp | Inhibited activity | Post-translational regulation |
| GSH-stimulated HEK293 | MRP1 | Increased substrate uptake | Independent of expression changes |
| OCT2-HEK293 | OCT2 | Increased activity | Increased protein (49.7%) and mRNA (111.3%) expression |
| MRP2-HEK293 | MRP2 | Inhibited activity | Decreased protein expression (40.6%) |
Table 2: Effects of saikosaponin B2 on different drug transporters in various cell environments
Hepatotargeting of Anticancer Drugs
The differential effects of saikosaponin B2 on drug transporters suggest significant potential for enhancing the hepatotargeting effect of anticancer drugs . By inhibiting multidrug resistance-associated transporters (Pgp, MRP1, and MRP2) in cancer cells while preserving normal cell function, saikosaponin B2 could potentially improve the efficacy and safety profile of chemotherapeutic agents.
Antiviral Properties
Research has indicated that vinegar-processed Radix Bupleuri (VBRB), which contains saikosaponin B2 as an index component, demonstrates inhibitory effects against human coronavirus 229E and hepatitis C virus . These findings suggest potential applications in antiviral therapy, although further research is needed to elucidate the specific mechanisms and efficacy.
Anti-inflammatory Effects
Saikosaponin B2 has been shown to cause IgE-induced mast cell degranulation, which relates to inflammatory responses . This property suggests potential applications in modulating immune responses, although the therapeutic implications require further investigation.
Research Methodologies and Experimental Data
Cell Viability Assays
Research on saikosaponin B2 has employed various methodologies to assess its effects and safety profile. In viability assays using the MTT method, it was observed that more than 80% of BRL3A and HEK293 cells survived at concentrations of up to 128.0 μM and 64.0 μM, respectively . These concentrations were subsequently used for further experimental analyses, indicating a reasonable safety margin for in vitro studies.
Gene Expression Analysis
Quantitative real-time PCR methods have been employed to analyze the effects of saikosaponin B2 on the expression of genes encoding drug transporters. The methodology typically involves:
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Treatment of cells with saikosaponin B2 for 24 hours
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Extraction of total RNA using TRIzol reagent
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cDNA synthesis using 1 μg total RNA
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Amplification using an ABI 7500 real-time PCR machine
This approach has revealed significant changes in gene expression for certain transporters, particularly Mrp2 in BRL3A cells and OCT2 in OCT2-HEK293 cells .
Protein Expression Analysis
Western blot analysis has been used to assess changes in protein expression following treatment with saikosaponin B2. These analyses have demonstrated that the compound can significantly alter the expression of certain transporter proteins, such as decreasing MRP2 protein expression in MRP2-HEK293 cells and increasing OCT2 protein expression in OCT2-HEK293 cells .
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